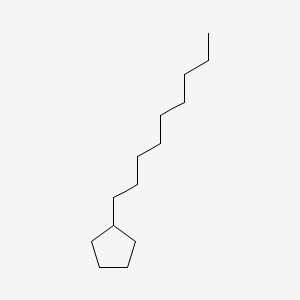

Nonylcyclopentane

Description

Nonylcyclopentane (CAS 2882-98-6) is a branched cyclic hydrocarbon with the molecular formula C₁₄H₂₈. It consists of a cyclopentane ring substituted with a nonyl (C₉H₁₉) chain. Key physical properties include:

- Melting Point: -29°C

- Boiling Point: 262°C (at atmospheric pressure)

- Density: 0.8081 g/cm³ at 20°C

- Refractive Index: 1.4467 at 20°C

- Solubility: Highly soluble in acetone, benzene, ethanol, and ether .

This compound is used in industrial applications, including as a solvent and in flavor/fragrance industries due to its presence in tea aroma profiles .

Properties

CAS No. |

2882-98-6 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

nonylcyclopentane |

InChI |

InChI=1S/C14H28/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-14/h14H,2-13H2,1H3 |

InChI Key |

GDCYEUOAZVKNHT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1CCCC1 |

Canonical SMILES |

CCCCCCCCCC1CCCC1 |

Other CAS No. |

2882-98-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Nonylcyclohexane (CAS 2883-02-5)

Nonylcyclohexane shares the same alkyl chain length as nonylcyclopentane but features a cyclohexane ring. Key differences include:

- Melting Point: -10°C (vs. -29°C for this compound)

- Boiling Point : 281°C (vs. 262°C)

- Density : 0.8163 g/cm³ (higher due to cyclohexane’s larger ring and better packing efficiency)

- Vaporization Enthalpy: 60.4 kJ/mol (octylcyclohexane, a shorter-chain analog) vs. 62.7 kJ/mol for this compound .

Structural Impact : The cyclohexane ring increases boiling point and density compared to cyclopentane derivatives, reflecting stronger van der Waals interactions.

Cyclotetradecane (CAS 295-17-0)

Differences include:

- Melting Point: Not explicitly reported, but cyclic alkanes with larger rings (e.g., cyclododecane) typically melt near room temperature, suggesting cyclotetradecane has a higher melting point than this compound.

- Boiling Point: Estimated to be lower than this compound due to reduced molecular branching.

- Applications: Cyclotetradecane is less common in industrial applications, whereas this compound is utilized in flavor chemistry .

1-Tetradecene (CAS 1120-36-1)

A linear alkene (C₁₄H₂₈) with a double bond:

- Melting Point : 70.2 kJ/mol (enthalpy at 298 K)

- Boiling Point: 430–527°C (higher than this compound due to linear structure)

- Reactivity: The double bond in 1-tetradecene allows for polymerization and addition reactions, unlike this compound, which is chemically inert under standard conditions .

Key Data Table: Comparative Properties of C₁₄H₂₈ Compounds

Q & A

Q. How can nonylcyclopentane be synthesized and characterized in a laboratory setting?

- Methodological Answer : Synthesis typically involves alkylation of cyclopentane with nonyl halides under Friedel-Crafts conditions. Purification is achieved via fractional distillation, and characterization employs NMR (¹H/¹³C) and GC-MS to confirm structure and purity. For reproducibility, document solvent ratios, catalyst loadings, and temperature gradients. Include spectral data (e.g., δ 1.25–1.45 ppm for methylene groups in ¹H NMR) and retention indices in GC .

Q. What are the key physical properties of this compound critical for experimental design?

- Methodological Answer : Key properties include melting point (-29°C), boiling point (262°C), and solubility in organic solvents (e.g., ethanol, ether). Use differential scanning calorimetry (DSC) for phase transitions and viscometry for flow behavior. Reference experimental vs. calculated values (e.g., molecular weight: 196.4 g/mol; melting point discrepancy: -29°C [measured] vs. -31.1°C [calculated via Eq. 2]) to validate methods .

Table 1 : Physical Properties of this compound

| Property | Experimental Value | Calculated Value | Method Used |

|---|---|---|---|

| Melting Point (°C) | -29 | -31.1 | DSC |

| Molecular Weight (g/mol) | 196.4 | 196.4 | Mass Spectrometry |

| Solubility in Ethanol | Miscible | - | ASTM D611 |

Q. What analytical techniques are essential for detecting this compound in complex mixtures?

- Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) for quantification, coupled with tandem mass spectrometry (GC-MS/MS) for structural confirmation. Optimize column parameters (e.g., polar vs. non-polar stationary phases) to resolve co-eluting hydrocarbons. Calibrate with internal standards (e.g., dodecane) to improve accuracy .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in this compound’s thermodynamic behavior?

- Methodological Answer : Apply density functional theory (DFT) to calculate enthalpy of formation and Gibbs free energy, comparing results with experimental DSC/TGA data. For molecular dynamics (MD) simulations, use force fields (e.g., OPLS-AA) to model solvent interactions. Address discrepancies (e.g., melting point variations) by adjusting simulation parameters (e.g., lattice energies) .

Q. What strategies mitigate data contradictions in this compound’s solvent compatibility studies?

- Methodological Answer : Conduct systematic solubility tests across solvents (e.g., acetone, benzene) under controlled temperatures. Use Hansen solubility parameters to predict compatibility and validate with experimental cloud-point measurements. For conflicting data, re-evaluate purity via HPLC and cross-reference with CRC Handbook values .

Q. How to design experiments probing this compound’s stability under extreme conditions?

- Methodological Answer : Perform accelerated aging studies using autoclaves (high-pressure/temperature) and UV chambers (photooxidation). Monitor degradation via FTIR (C-H bond scission at 2900 cm⁻¹) and GC-MS for volatile byproducts. Apply Arrhenius kinetics to extrapolate shelf-life .

Q. What statistical frameworks are optimal for analyzing this compound’s structure-activity relationships?

- Methodological Answer : Use multivariate regression to correlate alkyl chain length with properties like boiling point. Apply principal component analysis (PCA) to reduce dimensionality in datasets (e.g., solubility, viscosity). Validate models using leave-one-out cross-validation and report confidence intervals .

Guidelines for Ethical and Reproducible Research

- Data Reporting : Adhere to NIH guidelines for documenting experimental conditions (e.g., catalyst batches, solvent purity) to ensure reproducibility .

- Ethical Compliance : Obtain institutional approval for studies involving hazardous materials and disclose safety protocols (e.g., fume hood use, waste disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.